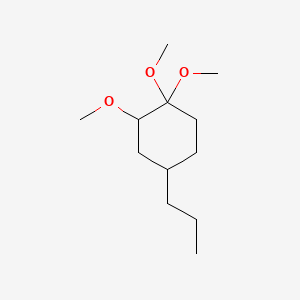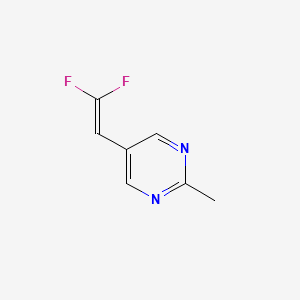
5-(2,2-difluoroethenyl)-2-methylpyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2,2-Difluoroethenyl)-2-methylpyrimidine (DFEMP) is a synthetic compound that is used in a wide range of scientific and industrial applications. It is an organic compound that belongs to the family of pyrimidines, which are heterocyclic compounds containing a six-membered ring of four carbon atoms and two nitrogen atoms. DFEMP is a colorless, volatile liquid with a pungent odor. It has a molar mass of 158.07 g/mol and a boiling point of 101.2 °C.
科学的研究の応用
5-(2,2-difluoroethenyl)-2-methylpyrimidine has a wide range of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as an intermediate in the production of pharmaceuticals. It has also been used as a ligand in the synthesis of organometallic complexes.
5-(2,2-difluoroethenyl)-2-methylpyrimidine has been studied for its potential use as a fluorescent dye for biological imaging. It has also been studied for its ability to act as an electron transfer mediator in organic redox reactions. Additionally, 5-(2,2-difluoroethenyl)-2-methylpyrimidine has been studied for its potential as an antibacterial agent.
作用機序
The mechanism of action of 5-(2,2-difluoroethenyl)-2-methylpyrimidine is not well understood. However, it is known that 5-(2,2-difluoroethenyl)-2-methylpyrimidine is able to act as an electron transfer mediator in organic redox reactions. This suggests that it may be able to interact with electron-rich molecules, such as those found in biological systems, and facilitate the transfer of electrons between them.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2,2-difluoroethenyl)-2-methylpyrimidine are not well understood. However, it has been studied for its potential use as an antibacterial agent. In vitro studies have shown that 5-(2,2-difluoroethenyl)-2-methylpyrimidine is able to inhibit the growth of several bacterial species, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa.
実験室実験の利点と制限
The main advantage of using 5-(2,2-difluoroethenyl)-2-methylpyrimidine in laboratory experiments is its low cost and availability. It is also a relatively safe compound, with a low toxicity profile. However, it is a volatile liquid, which means that it must be handled with care and stored in a well-ventilated area. Additionally, it has a strong odor, which can be unpleasant for some people.
将来の方向性
The potential applications of 5-(2,2-difluoroethenyl)-2-methylpyrimidine are still being explored. Future research could focus on its potential use as a fluorescent dye for biological imaging, its ability to act as an electron transfer mediator in organic redox reactions, and its potential as an antibacterial agent. Additionally, further research could focus on the mechanism of action of 5-(2,2-difluoroethenyl)-2-methylpyrimidine and its biochemical and physiological effects. Finally, future research could focus on the optimization of the synthesis of 5-(2,2-difluoroethenyl)-2-methylpyrimidine and the development of new methods for its synthesis.
合成法
5-(2,2-difluoroethenyl)-2-methylpyrimidine can be synthesized through a variety of methods. The most common method is the condensation reaction of ethyl acetoacetate and 2,2-difluoroethylene. This reaction produces a mixture of 5-(2,2-difluoroethenyl)-2-methylpyrimidine and 5-(2,2-difluoroethyl)-2-methylpyridine. The two compounds can then be separated by column chromatography. Other methods of synthesis include the reaction of ethyl acetoacetate with 1,1-difluoroethylene or the reaction of ethyl acetoacetate with 2,2-difluoroacetaldehyde.
特性
IUPAC Name |
5-(2,2-difluoroethenyl)-2-methylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2N2/c1-5-10-3-6(4-11-5)2-7(8)9/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFMAYDRLNSLVLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=N1)C=C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2N2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.13 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-azabicyclo[3.3.1]nonan-3-amine dihydrochloride, Mixture of diastereomers](/img/structure/B6605619.png)

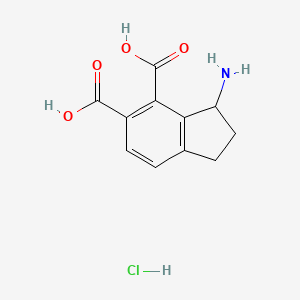
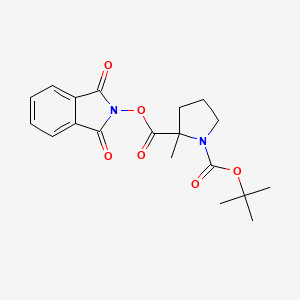
![2-[(tert-butoxy)carbonyl]-7-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid](/img/structure/B6605630.png)
![1-ethyl-6-{[3-(2-methylbenzoyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B6605635.png)
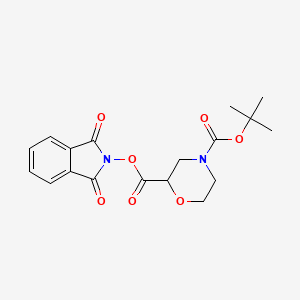
![rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (1R,4R,5R)-1-phenylbicyclo[2.1.1]hexane-5-carboxylate](/img/structure/B6605649.png)

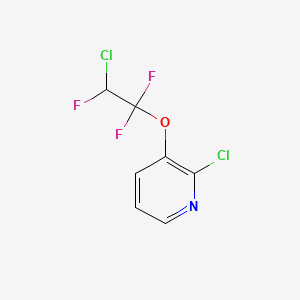
![tert-butyl N-[3-(fluorosulfonyl)-2,2-dimethylpropyl]carbamate](/img/structure/B6605680.png)
![1-[6-methoxy-5-(4-methoxybenzenesulfonamido)-2-methyl-1-benzofuran-3-carbonyloxy]ethyl acetate](/img/structure/B6605686.png)
![rel-benzyl N-{[(4R)-4-methyl-2,5-dioxoimidazolidin-4-yl]methyl}carbamate](/img/structure/B6605694.png)
